

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS number

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Compound of Interest

Compound Name: 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B2492751

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Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.^{[1][2]} Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it a highly sought-after bioisostere for other aromatic rings like benzene or imidazole.^[2] The introduction of specific substituents onto the pyrazole core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound of particular strategic interest. It combines three key structural motifs:

- A 4-Bromopyrazole Core: The bromine atom at the 4-position is not merely a substituent; it is a versatile synthetic handle. It serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.^[3] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
- A Gem-Dimethylpropanoic Acid Side Chain: The gem-dimethyl substitution on the carbon alpha to the carboxylic acid can confer metabolic stability by sterically hindering enzymatic

degradation. The carboxylic acid itself provides a crucial anchor for hydrogen bonding interactions with biological targets and serves as a key polar group to modulate solubility.

- **N1-Substitution:** The linkage at the N1 position of the pyrazole ring directs the geometry of the side chain, influencing how the molecule presents its functional groups to a target protein.

This guide will deconstruct the synthesis and potential utility of this molecule, providing the technical foundation necessary for its effective application in drug design programs.

Physicochemical and Structural Characteristics

The fundamental identity and properties of the title compound are summarized below. These data are essential for experimental design, characterization, and computational modeling.

Property	Value	Source
CAS Number	917569-72-3	[4]
Molecular Formula	C ₇ H ₉ BrN ₂ O ₂	[4]
Molecular Weight	233.1 g/mol	[4]
Canonical SMILES	CC(C) (C=O)O)N1C=C(C=C1)Br	[4]
IUPAC Name	2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid	
Synonyms	2-(4-bromo-pyrazol-1-yl)-2-methyl-propionic acid	[5]

Structural Diagram

The 2D structure of the molecule highlights the key functional groups discussed.

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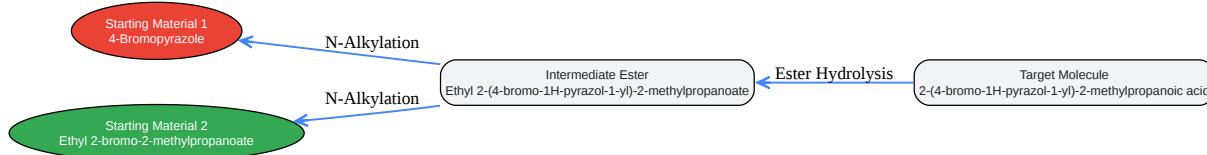
Caption: 2D structure of **2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid**.

Synthesis and Mechanistic Insights

While direct literature preparations for this exact molecule are sparse, a robust and logical synthetic route can be designed based on well-established chemical principles for N-alkylation of pyrazoles and subsequent ester hydrolysis. The proposed pathway is efficient and utilizes commercially available starting materials.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward two-step synthesis starting from 4-bromopyrazole and an appropriate propanoate electrophile.

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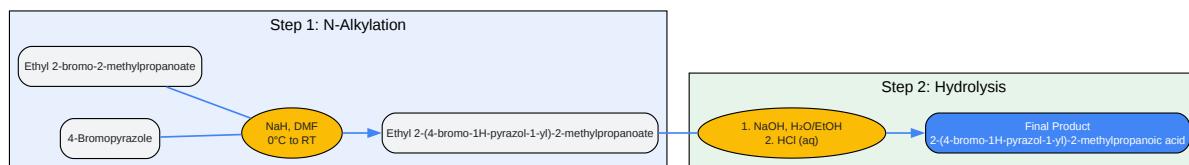
Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The forward synthesis involves two primary transformations:

- Step 1: N-Alkylation. 4-Bromopyrazole is deprotonated with a suitable base to form the pyrazolide anion, a potent nucleophile. This anion then attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate in an S_N2 reaction to form the N1-alkylated ester intermediate.

- Causality: The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is critical. NaH ensures complete and irreversible deprotonation of the pyrazole N-H, maximizing the concentration of the nucleophile. DMF effectively solvates the sodium cation without interfering with the nucleophile. The reaction proceeds preferentially at the N1 position due to electronic and steric factors.
- Step 2: Saponification (Ester Hydrolysis). The resulting ester is hydrolyzed to the target carboxylic acid using a strong base like sodium hydroxide (NaOH) in a protic solvent mixture (e.g., water/ethanol). The reaction proceeds via nucleophilic acyl substitution. A final acidic workup protonates the carboxylate salt to yield the desired product.
- Causality: Saponification is a robust and high-yielding method for ester cleavage. The use of a co-solvent like ethanol ensures the solubility of the organic ester in the aqueous base. The final acidification step is essential to isolate the neutral carboxylic acid, which is typically a solid that can be purified by recrystallization.



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Caption: Proposed two-step forward synthesis workflow.

Applications in Research and Drug Discovery

The true value of **2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid** lies in its potential as a versatile intermediate for building more complex molecules with therapeutic potential.

- Scaffold for Library Synthesis: The 4-bromo position is primed for diversification. Using high-throughput parallel synthesis, researchers can react this intermediate with a large array of

boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to generate a library of novel compounds. This is a cornerstone of modern hit-to-lead optimization.

- Fragment-Based Drug Discovery (FBDD): With a molecular weight of 233.1 g/mol, this molecule fits within the "Rule of Three" criteria for a fragment. It can be used in fragment screening campaigns to identify initial low-affinity hits against a protein target. The bromo- and carboxyl- groups then provide clear vectors for fragment evolution and linking.
- Probing Structure-Activity Relationships (SAR): In an established drug discovery program, replacing an existing phenyl or other aromatic ring with the 4-substituted pyrazole derived from this intermediate can lead to significant improvements in potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.^[2] Pyrazole-containing compounds have shown promise in oncology and as anti-inflammatory agents.^[1]

Experimental Protocol: Representative Synthesis

This protocol describes a self-validating system for the synthesis of the title compound. Each step includes criteria for assessing completion and purity.

Step 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

- Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3 x 10 mL) to remove the oil, then suspend the NaH in dry DMF (50 mL).
- Addition of Pyrazole: Cool the suspension to 0°C in an ice bath. Dissolve 4-bromopyrazole (1.0 eq) in dry DMF (20 mL) and add it dropwise to the NaH suspension over 30 minutes.
 - Causality: Slow addition at 0°C controls the exothermic reaction and the evolution of hydrogen gas.
- Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the sodium pyrazolide should result in a clear or slightly hazy solution.

- **Addition of Electrophile:** Cool the mixture back to 0°C. Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromopyrazole is consumed.
- **Workup:** Carefully quench the reaction by pouring it into ice-cold water (200 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester product.
 - **Validation:** Characterize the product by ^1H NMR, ^{13}C NMR, and HRMS to confirm its structure and purity.

Step 2: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

- **Reaction Setup:** Dissolve the purified ester from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio, 40 mL).
- **Addition of Base:** Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux (approx. 80-90°C) for 2-4 hours.
- **Reaction Monitoring:** Monitor the hydrolysis by TLC or LC-MS until the starting ester is no longer detectable.
- **Workup and Isolation:** Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
- **Acidification:** Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate should form.

- Causality: Protonation of the sodium carboxylate salt renders it insoluble in water, allowing for isolation by filtration.
- Purification: Collect the solid precipitate by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
- Validation: Confirm the identity and purity of the final product by ^1H NMR, ^{13}C NMR, HRMS, and melting point analysis.

Safety and Handling

Based on data for analogous compounds, **2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid** should be handled with care. It is predicted to be a skin and eye irritant.[\[6\]](#)

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.
- Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere. Brominated organic compounds should be handled as potential irritants.

Conclusion and Future Outlook

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid represents a highly valuable and versatile building block for modern drug discovery. Its combination of a privileged pyrazole core, a synthetically tractable bromo-handle, and a metabolically-shielded carboxylic acid side chain makes it an ideal starting point for the synthesis of novel chemical entities. The robust synthetic pathway outlined in this guide provides a clear and reproducible method for its preparation, enabling its broad application in SAR exploration, fragment-based screening, and lead optimization campaigns across various therapeutic areas, including oncology and inflammatory diseases. Future research will likely focus on leveraging this intermediate to build

libraries of diverse compounds and explore their biological activities against a range of high-value protein targets.

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